benzyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate
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Overview
Description
Benzyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a cyclopropane ring, which is known for its strained nature and unique reactivity. The presence of both an amino group and a carboxylate group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a transition metal catalyst to form the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for the efficient and sustainable synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylate group can be reduced to an alcohol or an aldehyde.
Substitution: The benzyl ester can be substituted with other nucleophiles to form different esters or amides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield imines, while reduction of the carboxylate group can produce alcohols .
Scientific Research Applications
Benzyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It may be used in the production of fine chemicals and agrochemicals .
Mechanism of Action
The mechanism of action of benzyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive intermediate, facilitating the formation of covalent bonds with target molecules. The amino and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (1S,3S)-3-(methylamino)cyclobutylcarbamate hydrochloride
- Benzphetamine Related Compound E (1S,2S)-2-[Benzyl(methyl)amino]-1-phenylpropan-1-ol hydrochloride
Uniqueness
Benzyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylate group on a cyclopropane ring. This combination of features makes it a valuable intermediate for the synthesis of chiral molecules and for studying stereochemical effects in chemical reactions .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
benzyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-2-11-8-13(11,14)12(15)16-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3/t11-,13-/m0/s1 |
InChI Key |
QKYVVNOXDBXBOR-AAEUAGOBSA-N |
Isomeric SMILES |
CC[C@H]1C[C@]1(C(=O)OCC2=CC=CC=C2)N |
Canonical SMILES |
CCC1CC1(C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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